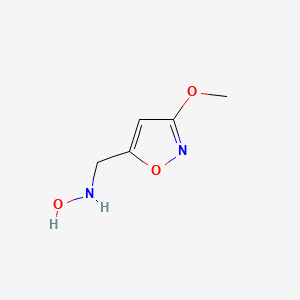
N-((3-Methoxyisoxazol-5-YL)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
The synthesis of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow chemistry techniques to ensure consistent and scalable production .
Analyse Des Réactions Chimiques
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Applications De Recherche Scientifique
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, some oxazole derivatives inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their function and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine in various applications.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
N-[(3-methoxy-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H8N2O3/c1-9-5-2-4(3-6-8)10-7-5/h2,6,8H,3H2,1H3 |
Clé InChI |
ZFDVOOXCFZWRCA-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC(=C1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


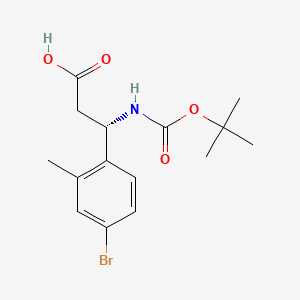
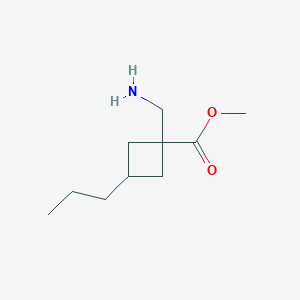

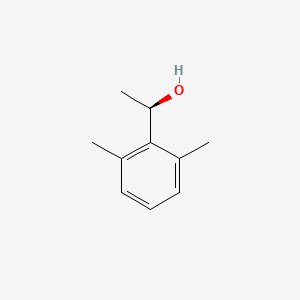
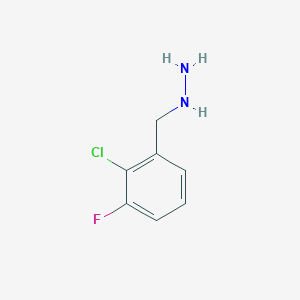
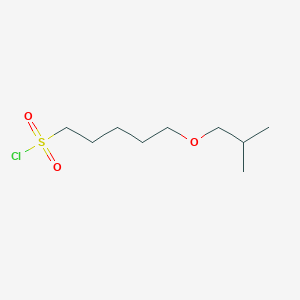
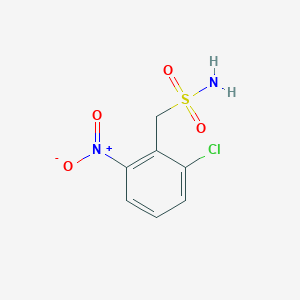
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
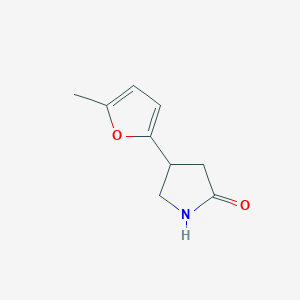

![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
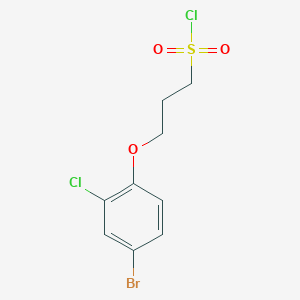
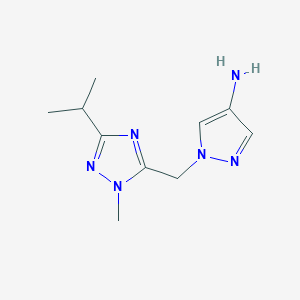
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
